molecular formula C17H19Cl2FN2OS B2722163 2-(2-Chloro-6-fluorophenyl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351619-30-1

2-(2-Chloro-6-fluorophenyl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2722163
CAS No.: 1351619-30-1
M. Wt: 389.31
InChI Key: DOVOLCWTNXJWDX-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C17H19Cl2FN2OS and its molecular weight is 389.31. The purity is usually 95%.
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Biological Activity

2-(2-Chloro-6-fluorophenyl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various experimental findings related to its biological activity.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C18_{18}H17_{17}ClF N3_{3}OS
Molecular Weight 377.9 g/mol
CAS Number 1448132-05-5

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with 2-chloro-6-fluoroaniline and thiophene-3-carboxaldehyde.
  • Formation of Intermediate : A nucleophilic substitution reaction occurs to form an intermediate.
  • Reduction and Acetylation : The intermediate is reduced and subsequently acetylated to yield the final product.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Studies have indicated that the compound may possess anticancer properties. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular responses.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives against common pathogens using disk diffusion methods. Results indicated that compounds with thiophene moieties exhibited enhanced antibacterial effects compared to controls, suggesting a structure-activity relationship that warrants further investigation.

Study 2: Anticancer Activity

In another study, the compound was tested on human cancer cell lines, where it showed a dose-dependent inhibition of cell growth. Flow cytometry analysis indicated that treated cells underwent apoptosis, corroborating its potential as an anticancer agent.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2OS.ClH/c18-15-2-1-3-16(19)14(15)10-17(22)21-7-5-20(6-8-21)11-13-4-9-23-12-13;/h1-4,9,12H,5-8,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVOLCWTNXJWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C(=O)CC3=C(C=CC=C3Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.